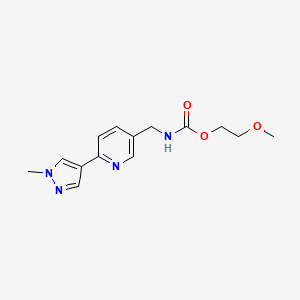

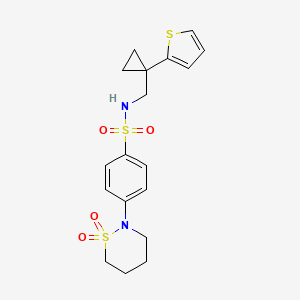

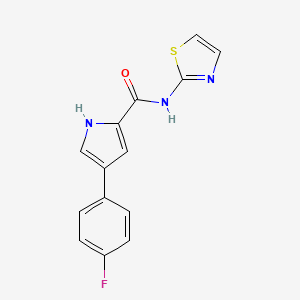

![molecular formula C18H13FN2O2S B2428981 3-(1,3-Benzodioxol-5-yl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine CAS No. 872695-35-7](/img/structure/B2428981.png)

3-(1,3-Benzodioxol-5-yl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1,3-Benzodioxol-5-yl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyridazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Characterization : The compound 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and characterized using various spectroscopic techniques. Density Functional Theory (DFT) calculations were conducted to understand the molecular interactions and energy frameworks, providing insights into the compound's stability and reactivity (Sallam et al., 2021).

Corrosion Inhibition : Pyridazine derivatives have been studied as corrosion inhibitors for iron in hydrochloric acid solutions. The presence of the sulfur atom in these compounds increases the inhibition efficiency by altering the adsorption mechanism on the metal surface (Chetouani et al., 2003).

Precursor for Heterocyclic Systems : Fluorophenyl pyridazinyl ketone, a closely related compound, has been identified as a valuable precursor for creating pyridazinyl-substituted benzo-annelated heterocycles. This indicates the potential of pyridazine derivatives in synthesizing complex molecular structures (Heinisch et al., 1994).

Herbicidal Activities : Pyridazine derivatives, such as 4-(3-Trifluoromethylphenyl)pyridazine, have been studied for their bleaching and herbicidal activities. Certain derivatives exhibited significant herbicidal activities, emphasizing the agricultural applications of pyridazine compounds (Xu et al., 2012).

Chemical Synthesis and Biological Screening : The synthesis of various pyridazine derivatives has been explored, with some compounds showing promising results in biological evaluations, such as human immunodeficiency virus type 1 reverse transcriptase inhibition (Heinisch et al., 1996).

Pharmacological Screening : Novel 6-fluorobenzothiazole substituted pyrazole analogues have been synthesized and screened for anti-microbial and anti-oxidant activities, indicating the potential of pyridazine derivatives in developing new pharmaceuticals (Raparla et al., 2013).

Inhibitory Effect on Corrosion : Pyridazine derivatives have been studied for their inhibitory effects on the corrosion of mild steel in acidic solutions, with some compounds showing significant efficiency. This emphasizes the role of pyridazine derivatives in industrial applications related to corrosion prevention (Mashuga et al., 2017).

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2S/c19-14-3-1-2-12(8-14)10-24-18-7-5-15(20-21-18)13-4-6-16-17(9-13)23-11-22-16/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCCDCUMFNHFPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

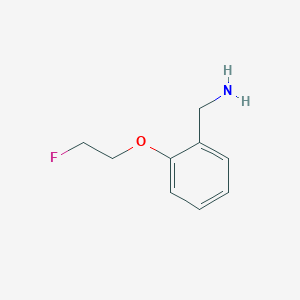

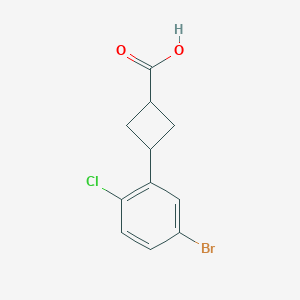

![[(2R,3S)-1-Methyl-2-phenylpiperidin-3-yl]methanamine](/img/structure/B2428904.png)

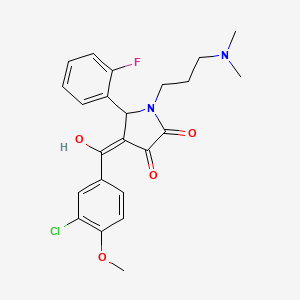

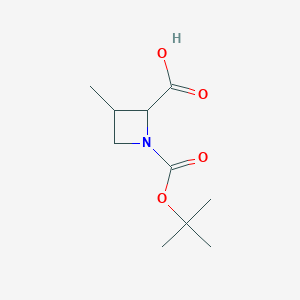

![2-(4-chlorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2428913.png)

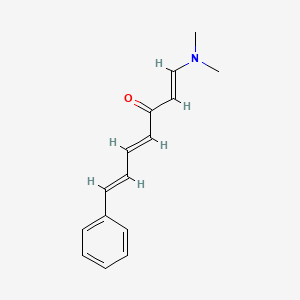

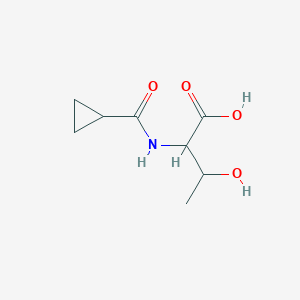

![N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2428914.png)

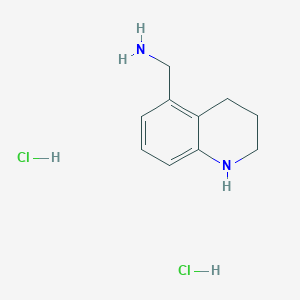

![Ethyl 2-(butylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2428915.png)